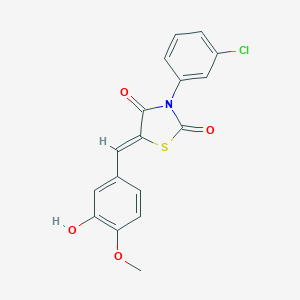
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CPM-86, is a synthetic compound that belongs to the class of thiazolidinediones. It is a potential drug candidate that has been extensively studied for its various biological activities.
Wirkmechanismus
The mechanism of action of (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been proposed that (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione may activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in glucose metabolism and adipocyte differentiation.
Biochemical and physiological effects:
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase. (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha. Additionally, it has been found to improve insulin sensitivity and glucose uptake in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential anti-cancer and anti-inflammatory properties. It can be used to study the mechanism of action of thiazolidinediones and their effects on cancer and inflammation. However, one of the limitations of using (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, it may be useful to explore the potential of (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione as a drug candidate for the treatment of metabolic disorders, such as diabetes and obesity. Finally, it may be beneficial to develop new synthetic routes for (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione to improve its solubility and bioavailability.
Synthesemethoden
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized by reacting 3-chlorobenzaldehyde with 3-hydroxy-4-methoxybenzaldehyde in the presence of thiazolidine-2,4-dione. The reaction takes place under reflux conditions in acetic acid and yields a yellow solid product with a melting point of 220-222°C.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its various biological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Eigenschaften
Produktname |
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C17H12ClNO4S |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
(5Z)-3-(3-chlorophenyl)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12ClNO4S/c1-23-14-6-5-10(7-13(14)20)8-15-16(21)19(17(22)24-15)12-4-2-3-11(18)9-12/h2-9,20H,1H3/b15-8- |
InChI-Schlüssel |
ABBJCAKSUYVHMR-NVNXTCNLSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301129.png)
![(2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B301131.png)


![4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B301138.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)
![(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301140.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)


![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)
